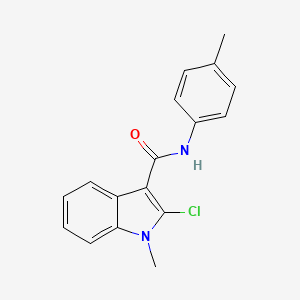
2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide" is a structurally complex molecule that is part of a broader class of indole carboxamide derivatives. These compounds are known for their diverse biological activities, which can include interactions with various enzymes and receptors within biological systems. The indole nucleus, in particular, is a common feature in many natural and synthetic molecules with significant biological activity, often associated with anti-tumor and anti-inflammatory properties .
Synthesis Analysis
The synthesis of indole carboxamide derivatives typically involves the formation of an amide bond between an indole moiety and an aromatic or aliphatic amine. For example, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in the presence of lutidine and TBTU in dry dichloromethane . Although the specific synthesis of "2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, involving the acylation of an indole derivative with an appropriate carboxylic acid or its derivatives under suitable reaction conditions.
Molecular Structure Analysis
The molecular structure of indole carboxamide derivatives is characterized by the presence of an indole ring system and a carboxamide group. The crystal structure of N-methyl-1H-indole-2-carboxamide, for instance, reveals a planar molecular structure with the indole group and the N-methylcarboxamide substituent linked at the C2 position. The crystal packing is stabilized by N-H---O hydrogen bonds, which join the molecules into centrosymmetric dimeric rings . This information provides insight into the potential molecular geometry and intermolecular interactions of "2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide".
Chemical Reactions Analysis
Indole carboxamides can participate in various chemical reactions, primarily due to the reactivity of the amide functional group and the indole ring. The amide group can engage in hydrogen bonding and can be a site for further chemical modifications, such as N-alkylation or hydrolysis. The indole ring, with its electron-rich nature, can undergo electrophilic substitution reactions, particularly at the C3 position, which might be relevant for the functionalization of the indole core of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxamide derivatives are influenced by their molecular structure. The presence of chlorine and methyl groups can affect the compound's lipophilicity, solubility, and overall reactivity. For example, the introduction of electron-withdrawing groups like chlorine can enhance the compound's binding affinity to certain biological targets . The indole carboxamides' solubility in organic solvents and water can vary depending on the substitution pattern and the presence of additional functional groups. The crystallographic data and spectroscopic techniques, such as HNMR, IR, and LC-MS, are typically used to characterize these compounds and confirm their purity and structural integrity .
科学的研究の応用
Synthesis and Classification of Indoles
Indoles are a significant group of heterocyclic compounds with a wide range of biological activities. The compound 2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide is an indole derivative. The synthesis of indoles is a subject of great interest in organic chemistry due to their biological relevance. A review by Taber and Tirunahari (2011) provides a comprehensive framework for the classification of all indole syntheses. This framework is crucial for understanding the synthesis of specific indole compounds like 2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide. The classification helps in understanding the strategic approaches to indole construction, ensuring that efforts in synthesis are directed towards overcoming real challenges in this domain (Taber & Tirunahari, 2011).
Indole Derivatives in HIV Treatment
Indolylarylsulfones, a class to which 2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide belongs, have been studied for their potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This review by Famiglini and Silvestri (2018) discusses the structure-activity relationship studies conducted to improve the profile of sulfone L-737,126, analyzing various modifications, including introduction of methyl groups and fluorine atoms. These derivatives show promise as drug candidates for treating AIDS and related infections (Famiglini & Silvestri, 2018).
Exploration of Stereochemistry in Drug Synthesis
Stereochemistry plays a crucial role in the pharmacological profile of drugs. A review by Veinberg et al. (2015) on the stereochemistry of phenylpiracetam and its derivatives, including methyl derivatives, highlights the importance of understanding the stereochemistry for enhancing pharmacological activity. This research is relevant for indole derivatives like 2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide, as the configuration of stereocenters can significantly influence biological properties (Veinberg et al., 2015).
特性
IUPAC Name |
2-chloro-1-methyl-N-(4-methylphenyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-7-9-12(10-8-11)19-17(21)15-13-5-3-4-6-14(13)20(2)16(15)18/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHTWKCDLVOIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=CC=CC=C32)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

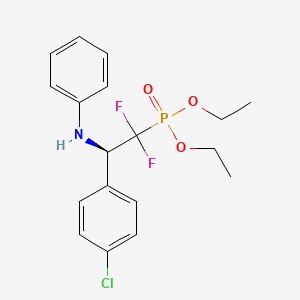
![(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one](/img/structure/B2540194.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2540195.png)
![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)
![1-Methyl-3-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2540197.png)

![1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2540201.png)
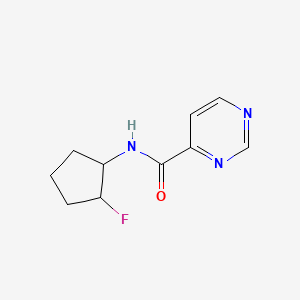
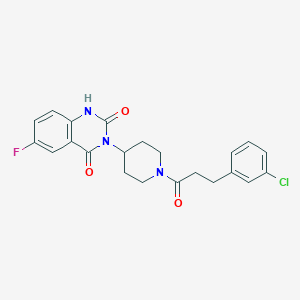
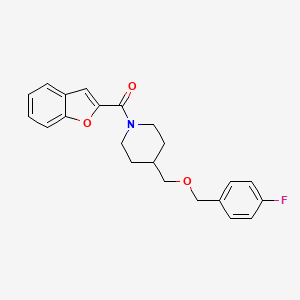
![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)

![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)
![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)